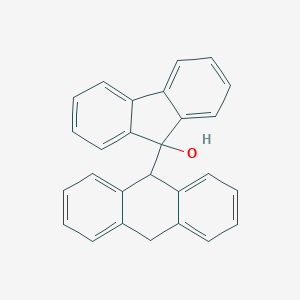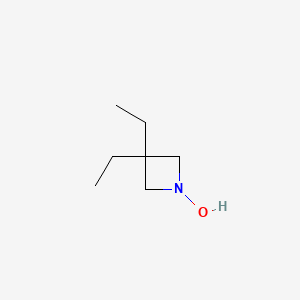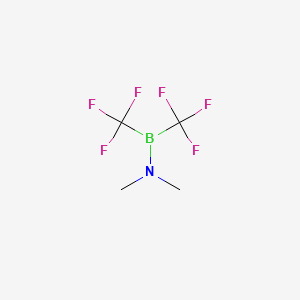
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6BF6N and a molecular weight of 192.9 g/mol . This compound is characterized by the presence of boron, nitrogen, and trifluoromethyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves several steps. One common method includes the reaction of N,N-dimethylamine with boron trifluoride in the presence of a suitable solvent. The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-containing oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boronamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-, in cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Boranamine, 1,1-difluoro-N,N-dimethyl-: This compound has similar structural features but differs in the number of fluorine atoms, affecting its reactivity and applications.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Another compound with trifluoromethyl groups, used in different contexts due to its distinct chemical properties.
Eigenschaften
CAS-Nummer |
105224-90-6 |
|---|---|
Molekularformel |
C4H6BF6N |
Molekulargewicht |
192.90 g/mol |
IUPAC-Name |
N-[bis(trifluoromethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6BF6N/c1-12(2)5(3(6,7)8)4(9,10)11/h1-2H3 |
InChI-Schlüssel |
VVCQCRWSBSMVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(F)(F)F)(C(F)(F)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
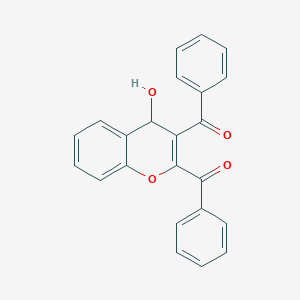
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)



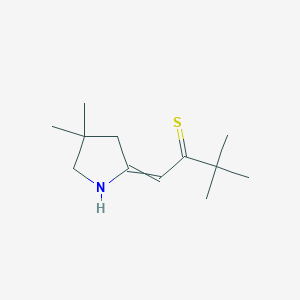
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
